2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the cyclohexyl group and the dimethylphenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. The presence of the cyclohexyl group and the dimethylphenylacetamide moiety can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative of triazole that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H28N6OS, with a molecular weight of approximately 356.52 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C18H28N6OS |
Molecular Weight | 356.52 g/mol |
Melting Point | Predicted ~181.17 °C |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific biosynthetic pathways.
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays. For instance, derivatives containing triazole moieties have shown promising results against multiple cancer cell lines. In one study, compounds with similar structural features were tested against human leukemia (K-562), breast cancer (MDA-MB-435), and colon cancer (HCT-15) cells, revealing IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
K-562 (Leukemia) | 1.95 |
MDA-MB-435 (Breast) | 2.36 |
HCT-15 (Colon) | 3.45 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, studies have shown that triazole derivatives can inhibit protein kinases such as EGFR and Src, which are critical in signaling pathways for cell growth and division .
Molecular Docking Studies
Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression. The binding affinity is often measured in terms of free energy changes during the interaction, providing insights into its potential efficacy as an anticancer agent.
Case Studies
- Case Study on Antifungal Activity : A series of triazole derivatives were tested for their antifungal properties, showing that modifications at the phenyl ring significantly enhanced activity against Candida species .
- Case Study on Anticancer Activity : In a comparative study involving several triazole derivatives, one particular compound demonstrated superior cytotoxicity against prostate cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-8-9-15(13(2)10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLSEGJPWUHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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